molecular formula C14H24FNO10 B054718 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose CAS No. 115973-73-4

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose

Cat. No.: B054718
CAS No.: 115973-73-4
M. Wt: 385.34 g/mol
InChI Key: JECDNZXSKDDKEU-ZBELOFFLSA-N
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Description

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose is a complex carbohydrate derivative that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a disaccharide, consisting of two sugar molecules linked together, with modifications that include an acetamido group, a fluorine atom, and a galactopyranosyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose typically involves multiple steps, starting from readily available sugar precursors. One common synthetic route includes the protection of hydroxyl groups, selective fluorination, and glycosylation reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired modifications. For example, the synthesis may involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and glycosyl donors like trichloroacetimidates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include the use of automated synthesizers and continuous flow reactors to enhance efficiency and scalability. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The fluorine atom and acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like methanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: In biological research, it is used to investigate the roles of carbohydrates in cellular processes and interactions.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and fluorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can act as a substrate or inhibitor for various enzymes, modulating their activity and affecting downstream biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose is unique due to its specific combination of functional groups and stereochemistry. The presence of the acetamido group and fluorine atom imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with enzymes and receptors, which can be exploited in drug design and biochemical research .

Properties

IUPAC Name

N-[(2R,3R,4R,5R)-4-fluoro-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO10/c1-5(20)16-6(2-17)13(9(15)7(21)3-18)26-14-12(24)11(23)10(22)8(4-19)25-14/h2,6-14,18-19,21-24H,3-4H2,1H3,(H,16,20)/t6-,7+,8+,9+,10-,11-,12+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECDNZXSKDDKEU-ZBELOFFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)F)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)F)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151247
Record name 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115973-73-4
Record name 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115973734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetamido-2,4-dideoxy-4-fluoro-3-O-galactopyranosylglucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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